5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine
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Overview
Description
5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is an organic compound belonging to the class of 2,3-diphenylfurans. These compounds are characterized by a furan ring substituted with phenyl groups at the C2 and C3 positions.
Preparation Methods
The synthesis of 5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine involves multiple steps. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
2,3-Diphenylfurans: These compounds share the same furan ring structure but differ in the substitution pattern.
Furo[2,3-d]pyrimidines: These compounds have a similar fused ring system but may have different substituents.
Methoxybenzenes: These compounds contain methoxy groups attached to benzene rings but lack the furan and pyrimidine rings.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H17N3O3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H17N3O3/c1-24-14-7-3-12(4-8-14)16-17-19(21)22-11-23-20(17)26-18(16)13-5-9-15(25-2)10-6-13/h3-11H,1-2H3,(H2,21,22,23) |
InChI Key |
SLIYJTVHXLYNJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)N)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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